molecular formula C10H6F8O2 B1582497 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 3914-19-0

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1582497
CAS No.: 3914-19-0
M. Wt: 310.14 g/mol
InChI Key: BGSNJTVHTSPYDP-UHFFFAOYSA-N
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Description

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the molecular formula C10H6F8O2 and a molecular weight of 310.14 g/mol . It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It’s known that the compound contains two oxygen atoms that can weakly coordinate with li+ ions . This property might influence its interaction with its targets.

Biochemical Pathways

It’s known that the compound can modulate the electrolyte local environment in lithium-metal batteries (LMBs) through a low-salt concentration , which might suggest its involvement in ion transport pathways.

Result of Action

Its known property of weak coordination with Li+ ions suggests it might influence ion transport and related cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene . For instance, it’s known that the compound enables the stable cycling of LMBs at high voltages within a wide-temperature range . This suggests that temperature could be a significant environmental factor influencing its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

C6H4(OH)2+2CF3CH2OHC6H4(OCF2CH2OH)2+2H2O\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OCF}_2\text{CH}_2\text{OH})_2 + 2 \text{H}_2\text{O} C6​H4​(OH)2​+2CF3​CH2​OH→C6​H4​(OCF2​CH2​OH)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms in the tetrafluoroethoxy groups can be replaced by other nucleophiles.

    Oxidation Reactions: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include partially or fully hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the tetrafluoroethoxy groups at the 1 and 2 positions.

    1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the tetrafluoroethoxy groups at the 1 and 4 positions.

    1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group in addition to the tetrafluoroethoxy group.

Uniqueness

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the specific positioning of the tetrafluoroethoxy groups at the 1 and 3 positions on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSNJTVHTSPYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063232
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
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Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3914-19-0
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3914-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)-
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Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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